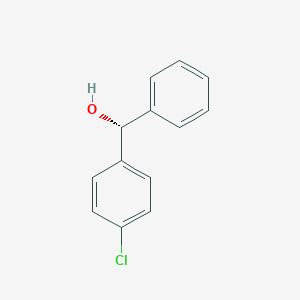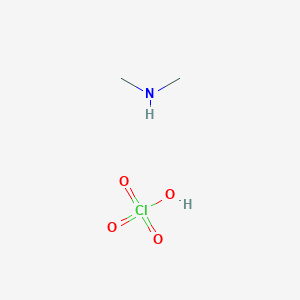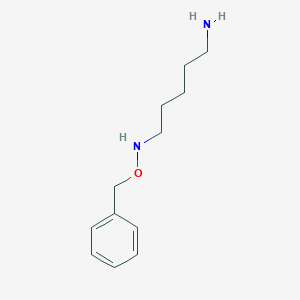
N-(Phenylmethoxy)-1,5-pentanediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Phenylmethoxy)-1,5-pentanediamine, also known as FTY720 or fingolimod, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FTY720 was initially developed as an immunosuppressant drug but has since been found to have a range of other biological effects.
作用机制
N-(Phenylmethoxy)-1,5-pentanediamine exerts its biological effects through the modulation of sphingosine-1-phosphate (S1P) signaling. S1P is a lipid mediator that regulates various cellular processes, including cell survival, migration, and differentiation. N-(Phenylmethoxy)-1,5-pentanediamine is phosphorylated by sphingosine kinase 2 (SphK2) to form N-(Phenylmethoxy)-1,5-pentanediamine-phosphate (N-(Phenylmethoxy)-1,5-pentanediamine-P), which acts as a functional antagonist of S1P receptors. N-(Phenylmethoxy)-1,5-pentanediamine-P binds to S1P receptors on lymphocytes, causing their internalization and degradation, leading to the sequestration of lymphocytes in lymphoid organs and preventing their migration to peripheral tissues.
生化和生理效应
N-(Phenylmethoxy)-1,5-pentanediamine has been found to have a range of biochemical and physiological effects. In addition to its immunosuppressive effects, N-(Phenylmethoxy)-1,5-pentanediamine has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. N-(Phenylmethoxy)-1,5-pentanediamine has also been found to have neuroprotective effects, including the reduction of neuronal damage and the promotion of remyelination in the central nervous system.
实验室实验的优点和局限性
N-(Phenylmethoxy)-1,5-pentanediamine has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, N-(Phenylmethoxy)-1,5-pentanediamine has some limitations, including its low bioavailability and potential toxicity at high doses.
未来方向
There are several potential future directions for the research on N-(Phenylmethoxy)-1,5-pentanediamine. One area of interest is the development of new derivatives of N-(Phenylmethoxy)-1,5-pentanediamine with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of N-(Phenylmethoxy)-1,5-pentanediamine in other diseases, including Alzheimer's disease and diabetes. Additionally, the use of N-(Phenylmethoxy)-1,5-pentanediamine in combination with other drugs for enhanced therapeutic effects is an area of active research.
Conclusion
N-(Phenylmethoxy)-1,5-pentanediamine is a synthetic compound with significant potential for therapeutic applications in various diseases. Its mechanism of action involves the modulation of S1P signaling, leading to its immunosuppressive, anti-cancer, and neuroprotective effects. While N-(Phenylmethoxy)-1,5-pentanediamine has several advantages for lab experiments, it also has some limitations, including its low bioavailability and potential toxicity at high doses. The future directions for research on N-(Phenylmethoxy)-1,5-pentanediamine include the development of new derivatives with improved pharmacological properties and the investigation of its potential therapeutic applications in other diseases.
合成方法
N-(Phenylmethoxy)-1,5-pentanediamine is synthesized through a multistep process that involves the reaction of 2-amino-2-methyl-1-propanol with 3-phenylpropanal to form the intermediate N-(3-phenylpropyl)-2-amino-2-methyl-1-propanol. This intermediate is then reacted with pentanedione to produce N-(Phenylmethoxy)-1,5-pentanediamine. The final product is obtained through purification and crystallization processes.
科学研究应用
N-(Phenylmethoxy)-1,5-pentanediamine has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, cancer, and transplant rejection. In multiple sclerosis, N-(Phenylmethoxy)-1,5-pentanediamine has been shown to reduce the frequency and severity of relapses and delay the progression of disability. In cancer, N-(Phenylmethoxy)-1,5-pentanediamine has been found to induce apoptosis and inhibit angiogenesis, leading to the suppression of tumor growth. In transplant rejection, N-(Phenylmethoxy)-1,5-pentanediamine has been shown to prevent the rejection of transplanted organs by suppressing the immune response.
属性
IUPAC Name |
N'-phenylmethoxypentane-1,5-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c13-9-5-2-6-10-14-15-11-12-7-3-1-4-8-12/h1,3-4,7-8,14H,2,5-6,9-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGYQCPSHWDABN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CONCCCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455813 |
Source


|
| Record name | N-(Phenylmethoxy)-1,5-pentanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Phenylmethoxy)-1,5-pentanediamine | |
CAS RN |
160388-21-6 |
Source


|
| Record name | N-(Phenylmethoxy)-1,5-pentanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

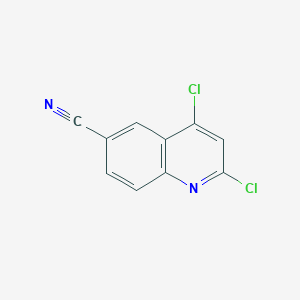
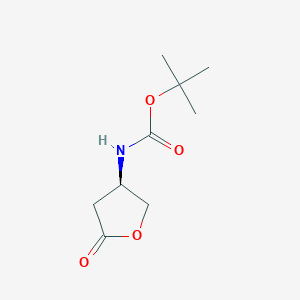
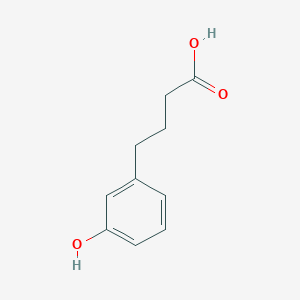
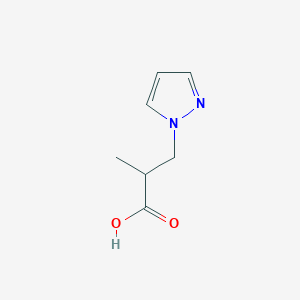
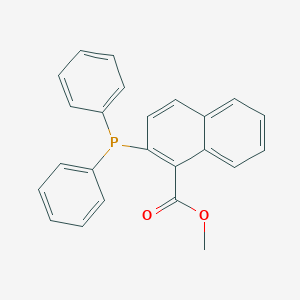
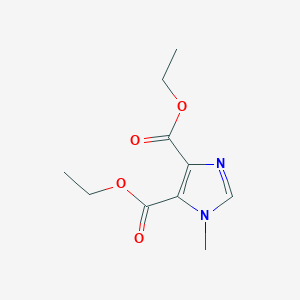

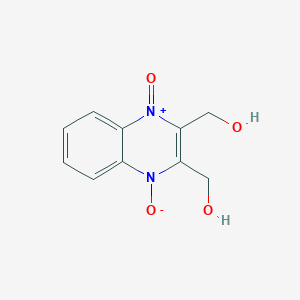
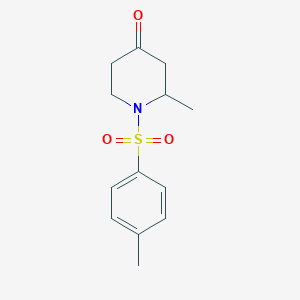
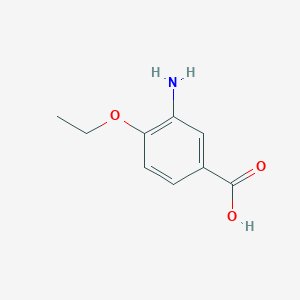
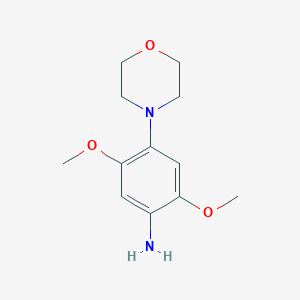
![8-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B179999.png)
